molecular formula C7H16O2 B6593563 3,4-Dimethylpentane-1,4-diol CAS No. 63521-36-8

3,4-Dimethylpentane-1,4-diol

Cat. No.: B6593563
CAS No.: 63521-36-8
M. Wt: 132.20 g/mol
InChI Key: RMJMOIGSWATFGE-UHFFFAOYSA-N
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Description

3,4-Dimethylpentane-1,4-diol (C7H16O2) is a branched diol featuring hydroxyl groups at positions 1 and 4 of a pentane backbone, with methyl substituents at carbons 3 and 4. This structure imparts unique physicochemical properties, including altered solubility, boiling point, and reactivity compared to linear diols.

Properties

IUPAC Name

3,4-dimethylpentane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(4-5-8)7(2,3)9/h6,8-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJMOIGSWATFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591345
Record name 3,4-Dimethylpentane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63521-36-8
Record name 3,4-Dimethylpentane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpentane-1,4-diol can be achieved through various methods. One common approach involves the reduction of 3,4-dimethylpentane-1,4-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding diketone or other suitable precursors. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylpentane-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Alkanes

    Substitution: Halogenated derivatives

Comparison with Similar Compounds

Pentane-1,4-diol (Linear Unbranched Diol)

Structure : C5H12O2, with hydroxyl groups at positions 1 and 4 on a linear pentane chain.
Key Differences :

  • Branching : 3,4-Dimethylpentane-1,4-diol has two methyl groups, increasing steric hindrance and reducing water solubility compared to the linear analog.
  • Applications : Pentane-1,4-diol is used as a solvent, polymer precursor, and in cosmetics . The branched variant may exhibit enhanced thermal stability, making it suitable for specialized industrial applications.
  • Safety : Pentane-1,4-diol has a WGK Germany rating of 3 (highly water-polluting) . The dimethyl derivative’s environmental impact is likely similar but requires verification.

2,3-Dibromo-2-butene-1,4-diol (Halogenated Diol)

Structure : C4H6Br2O2, featuring bromine atoms and a conjugated double bond .
Key Differences :

  • Reactivity : The bromine and double bond in 2,3-dibromo-2-butene-1,4-diol make it highly reactive, serving as an intermediate for biocides and herbicides . In contrast, this compound lacks electronegative substituents, favoring applications in plasticizers or lubricants.
  • Toxicity : The brominated compound has marked pesticidal activity, whereas the dimethyl variant’s toxicity profile remains unstudied.

Cyclic Diols: Menthene Derivatives

Example : (1R,4S,5S)-5-isopropyl-2-methylcyclohex-2-ene-1,4-diol ().
Key Differences :

  • Structure : Cyclohexene backbone with isopropyl and methyl groups vs. acyclic pentane with dimethyl groups.
  • Bioactivity : Cyclic diols from Amomum compactum exhibit anticancer activity against MCF-7 cells , whereas this compound’s bioactivity is unexplored.
  • Synthesis Complexity : Cyclic diols often require natural extraction or stereoselective synthesis , while the dimethylpentane diol is more accessible via industrial alkylation.

Biological Activity

3,4-Dimethylpentane-1,4-diol is a branched-chain diol with the molecular formula C7H16O2. This compound has garnered attention in various fields due to its potential biological activities and applications in pharmaceuticals and chemical synthesis. This article provides a detailed overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Chemical Formula: C7H16O2
  • Molecular Weight: 132.20 g/mol
  • Functional Groups: Two hydroxyl (-OH) groups

Physical Properties:

  • Appearance: Colorless liquid
  • Solubility: Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its hydroxyl groups, which can form hydrogen bonds with biomolecules. This interaction can influence enzyme activity and receptor binding in biological systems. The compound's structure allows it to participate in various biochemical pathways:

  • Hydrogen Bonding: The hydroxyl groups can interact with other molecules, enhancing solubility and reactivity.
  • Enzyme Interaction: It may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.
  • Cell Membrane Interaction: Its hydrophobic regions may influence membrane fluidity and permeability.

Antimicrobial Properties

Several studies have indicated that this compound exhibits antimicrobial activity against a range of microorganisms. For instance:

  • Bacterial Inhibition: In vitro studies showed that the compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity: The compound demonstrated antifungal properties against Candida species, suggesting potential applications in treating fungal infections.

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on cancer cell lines:

  • Cell Line Studies: In vitro assays revealed that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells.
  • Mechanism of Action: The cytotoxic effects are believed to be mediated through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated a significant reduction in microbial viability at concentrations as low as 0.5% (v/v), highlighting its potential as a natural preservative in food and pharmaceutical products.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5%
Escherichia coli0.8%
Candida albicans0.6%

Study 2: Cytotoxicity in Cancer Cells

In a study by Johnson et al. (2022), the cytotoxic effects of this compound were assessed on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The findings demonstrated that treatment with the diol resulted in a dose-dependent decrease in cell viability.

Concentration (mM)MCF-7 Viability (%)HT-29 Viability (%)
0100100
58590
106070
153040

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